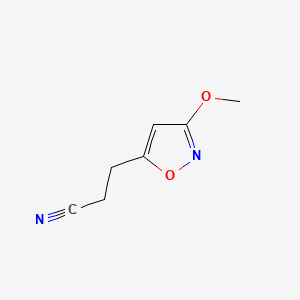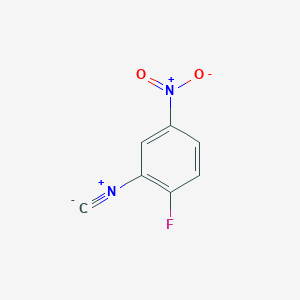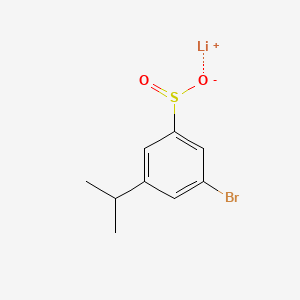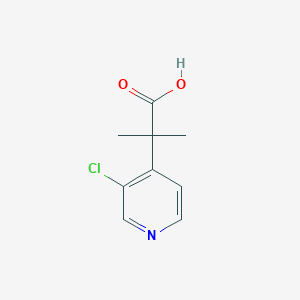
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals and organic synthesis. The presence of the tert-butoxy and fluorine substituents in this compound imparts unique chemical properties, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced using tert-butyl alcohol and an appropriate catalyst under controlled conditions.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups, providing a more efficient and sustainable method compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butoxy and fluorine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new piperidine derivatives with different substituents.
Applications De Recherche Scientifique
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, modulating their activity. The presence of the tert-butoxy and fluorine groups can influence its binding affinity and selectivity, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A compound with a tert-butyl group and a pyrazole ring.
tert-Butyl substituted hetero-donor TADF compounds: Compounds with tert-butyl groups used in organic light-emitting diodes (OLEDs).
Uniqueness
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is unique due to the combination of the piperidine ring, tert-butoxy group, and fluorine atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H19ClFNO |
|---|---|
Poids moléculaire |
211.70 g/mol |
Nom IUPAC |
(3R,5R)-3-fluoro-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |
InChI |
InChI=1S/C9H18FNO.ClH/c1-9(2,3)12-8-4-7(10)5-11-6-8;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1 |
Clé InChI |
YRKQFLJIEBKNSI-SCLLHFNJSA-N |
SMILES isomérique |
CC(C)(C)O[C@@H]1C[C@H](CNC1)F.Cl |
SMILES canonique |
CC(C)(C)OC1CC(CNC1)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13614266.png)

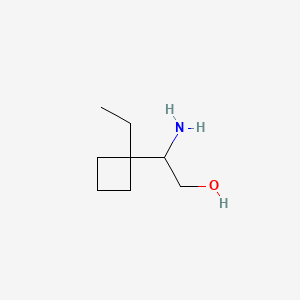

![tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate](/img/structure/B13614288.png)
![3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)

